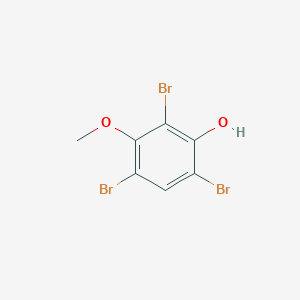

2,4,6-Tribromo-3-methoxyphenol

描述

Contextualization within the Broader Field of Halogenated Phenolic and Anisolic Compounds

2,4,6-Tribromo-3-methoxyphenol belongs to the extensive group of halogenated phenolic compounds (HPCs). acs.orgnih.gov These substances are characterized by a phenol (B47542) ring structure where one or more hydrogen atoms have been substituted by halogen atoms, such as bromine or chlorine. The inclusion of a methoxy (B1213986) group (-OCH3), as seen in this compound, places it specifically within the subclass of halogenated anisolic compounds.

The structure of these compounds—featuring a hydroxyl group, a methoxy group, and halogen substituents on a benzene (B151609) ring—governs their chemical properties and reactivity. mdpi.comlookchem.com Halogenation can increase the stability and lipophilicity of phenolic compounds, influencing their environmental persistence and bioaccumulation potential. mdpi.com This class of compounds is diverse, including substances like bromophenols, chlorinated phenols, and more complex structures like hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are metabolites of widely used flame retardants. acs.orgdiva-portal.org The study of individual congeners like this compound is crucial for understanding the structure-activity relationships that dictate their environmental behavior and potential biological effects.

Significance of Brominated Methoxyphenols as Emerging Contaminants and Natural Products

Brominated methoxyphenols, and the broader category of brominated phenols, have a dual significance in environmental science: they are recognized as both natural products and emerging contaminants. diva-portal.org Many marine organisms, such as algae and sponges, naturally produce a wide array of organobromine compounds, including various brominated phenols. scirp.org These natural products are believed to play roles in chemical defense and other biological processes.

Concurrently, halogenated phenols and their derivatives enter the environment through anthropogenic pathways. scirp.org They can be byproducts from the manufacturing of other chemicals or degradation products of commercial substances like brominated flame retardants (BFRs). diva-portal.org For example, the widely studied 2,4,6-tribromophenol (B41969) is not only a natural product but also a precursor and breakdown product of certain BFRs. researchgate.net Because of their persistence and potential to disrupt biological systems, such as interfering with thyroid hormone homeostasis, these compounds are considered contaminants of emerging concern (CECs). acs.orgoup.comepa.gov Methoxy-substituted compounds, in particular, are of interest as they can be formed through the biological methylation of brominated phenols in the environment. diva-portal.org

Current State of Research and Identified Knowledge Gaps for this compound

Despite the growing body of research on halogenated phenols as a class, scientific literature specifically detailing the environmental fate, occurrence, and biological activity of this compound is notably scarce. The compound is available commercially primarily for research and development purposes, often as a rare chemical intermediate. sigmaaldrich.comchemicalbook.com

The primary knowledge gaps include:

Environmental Presence : There is a lack of monitoring data to determine if this compound is present in environmental compartments such as water, soil, or biota.

Toxicological Profile : Comprehensive studies on its potential effects on living organisms are not publicly available. While related compounds are known to have endocrine-disrupting effects, the specific activity of this congener has not been characterized. acs.orgresearchgate.net

Natural vs. Anthropogenic Origin : It is unknown whether this compound exists as a natural product or if its presence would indicate anthropogenic contamination.

Metabolism and Degradation : The pathways by which this compound might be formed, metabolized by organisms, or degraded in the environment have not been investigated.

While the synthesis of this compound has been described in chemical literature, further research is required to understand its environmental relevance and to properly assess any potential risks. chemicalbook.com The study of such individual congeners is essential for a complete understanding of the environmental burden posed by the thousands of halogenated compounds present in commerce and nature. nih.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24967-79-1 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C7H5Br3O2 | chemicalbook.com |

| Molecular Weight | 360.83 g/mol | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4,6-tribromo-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBNCEKCKHDSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393499 | |

| Record name | 2,4,6-tribromo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24967-79-1 | |

| Record name | 2,4,6-tribromo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2,4,6 Tribromo 3 Methoxyphenol

Development of Selective De Novo Synthesis Routes

The de novo synthesis of 2,4,6-Tribromo-3-methoxyphenol from its methoxyphenolic precursor, 3-methoxyphenol, is governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are both strong activating groups and ortho-, para-directors. In 3-methoxyphenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are highly activated towards electrophilic attack. The methoxy group further enhances the electron density at its ortho-positions (2 and 4) and para-position (6). The cumulative effect of these two groups makes the 2, 4, and 6 positions particularly susceptible to bromination.

The direct bromination of 3-methoxyphenol is a plausible route to this compound. The outcome of the reaction is highly dependent on the choice of brominating agent, solvent, and reaction conditions.

Common brominating agents for phenols include molecular bromine (Br2) and N-Bromosuccinimide (NBS). wku.edu The reaction of phenol (B47542) with bromine water, for instance, is known to readily produce the tribrominated product, 2,4,6-tribromophenol (B41969). Given the high activation of the 3-methoxyphenol ring, a similar exhaustive bromination can be anticipated under forcing conditions.

Studies on the regioselective bromination of 3-methoxyphenol with one equivalent of NBS have shown the formation of a mixture of monobrominated products, specifically 4-bromo-3-methoxyphenol and 6-bromo-3-methoxyphenol. wku.edu To achieve the desired 2,4,6-tribrominated product, a significant excess of the brominating agent would be necessary. The reaction would likely proceed stepwise, with the initial formation of monobrominated isomers, followed by subsequent bromination at the remaining activated sites.

For a controlled and optimized synthesis, the following conditions could be considered, based on general protocols for phenol bromination:

Reagent: An excess of N-Bromosuccinimide (at least 3 equivalents) or molecular bromine.

Solvent: A polar solvent such as acetic acid or a non-polar solvent like carbon tetrachloride could be employed. The choice of solvent can influence the reactivity of the brominating agent.

Temperature: The reaction may proceed at room temperature due to the activated nature of the substrate, but gentle heating could be used to drive the reaction to completion.

Table 1: Illustrative Electrophilic Bromination Strategies for 3-Methoxyphenol

| Brominating Agent | Stoichiometry (relative to 3-methoxyphenol) | Typical Solvent | Expected Product(s) |

| N-Bromosuccinimide (NBS) | 1 equivalent | Acetonitrile | Mixture of 4-bromo- and 6-bromo-3-methoxyphenol wku.edu |

| N-Bromosuccinimide (NBS) | > 3 equivalents | Acetic Acid | This compound (hypothesized) |

| Molecular Bromine (Br2) | > 3 equivalents | Water / Acetic Acid | This compound (hypothesized) |

An alternative synthetic approach involves the regioselective functionalization of a pre-brominated phenolic core. For instance, one could envision a synthesis starting from a tribrominated benzene (B151609) derivative that is subsequently hydroxylated and methylated, or a brominated resorcinol derivative that undergoes selective methylation. However, achieving the specific 2,4,6-tribromo-3-methoxy substitution pattern through this route would present significant regiochemical challenges due to the directing effects of the substituents at each step.

Modern cross-coupling reactions could also be considered for the synthesis of methoxyphenols, although these are more commonly applied to the formation of C-C bonds rather than C-O bonds in this context. nih.gov

Investigation of Formation Pathways as Environmental Transformation Products

Brominated phenols are a class of disinfection byproducts (DBPs) that can form during water treatment processes such as chlorination, chloramination, or ozonation, particularly when the source water contains bromide ions (Br-). wikipedia.orgepa.gov

The formation of halogenated DBPs from phenolic precursors involves complex reaction pathways. During disinfection, disinfectants like chlorine can oxidize bromide to form hypobromous acid (HOBr) or other reactive bromine species. These species can then react with natural organic matter (NOM), which contains phenolic moieties, through electrophilic aromatic substitution to form brominated phenols. researchgate.net

The presence of anthropogenic compounds, such as pharmaceuticals and personal care products with phenolic structures, in water sources can also serve as precursors for DBP formation. jhu.edu 3-Methoxyphenol itself is used in the pharmaceutical and fragrance industries, and its presence in wastewater could lead to the formation of its brominated derivatives during disinfection. guidechem.com

The formation and concentration of different DBPs are influenced by several factors, including:

The concentration of bromide and the organic precursor.

The type and dose of disinfectant.

The pH and temperature of the water.

The reaction time.

Table 2: Factors Influencing the Formation of Brominated Disinfection Byproducts

| Factor | Influence on Brominated DBP Formation |

| Bromide Concentration | Higher bromide levels generally lead to a greater formation of brominated DBPs relative to chlorinated ones. |

| Disinfectant Type | Stronger oxidants can increase the rate of formation of DBPs. |

| pH | Affects the speciation of both the disinfectant and the organic precursor, thereby influencing reaction rates. |

| Natural Organic Matter (NOM) | The character and concentration of NOM, which contains phenolic precursors, are critical for DBP formation. |

Synthesis of Isotopic Analogues for Mechanistic and Analytical Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, quantifying environmental contaminants, and conducting metabolic studies. The synthesis of isotopic analogues of this compound could be approached in several ways.

For deuterium labeling, the acidic proton of the hydroxyl group can be easily exchanged by treatment with a deuterated solvent such as methanol-d4 or by dissolution in D2O. This would yield this compound-d1.

Introducing stable isotopes like carbon-13 or carbon-14 into the aromatic ring is a more complex synthetic challenge. Recent advances in synthetic methodology have enabled the "core-labeling" of phenols. uchicago.eduresearchgate.net One such strategy involves the [5+1] cyclization of a 1,5-dibromo-1,4-pentadiene precursor with an isotopically labeled carbonate ester. uchicago.edu Adapting this methodology to produce a substituted phenol like this compound would require the synthesis of a suitably substituted pentadiene precursor.

Alternatively, one could start with an isotopically labeled precursor, such as 13C-labeled resorcinol, and then perform a series of reactions, including selective methylation and exhaustive bromination, to arrive at the desired labeled product.

Chemical Derivatization for Enhanced Research Applications

Chemical derivatization is a valuable technique employed to modify the chemical structure of an analyte to enhance its properties for analysis or to enable its use in specific synthetic applications. For this compound, derivatization can be strategically utilized to improve its chromatographic behavior and to explore its potential as a monomer in the synthesis of novel polymers.

Strategies for Improved Chromatographic Separation and Detection

The analysis of polar phenolic compounds like this compound by gas chromatography (GC) can be challenging due to their low volatility and potential for peak tailing. Derivatization of the hydroxyl group can significantly improve chromatographic resolution and detection sensitivity. researchgate.net Two common and effective derivatization strategies are acetylation and silylation.

Acetylation

Acetylation involves the reaction of the hydroxyl group of this compound with an acetylating agent, typically in the presence of a catalyst, to form the corresponding acetate (B1210297) ester. This transformation replaces the polar hydroxyl group with a less polar acetyl group, thereby increasing the volatility of the compound and improving its chromatographic peak shape.

A common method for the acetylation of bromophenols is the use of acetic anhydride (B1165640) in the presence of a base catalyst such as pyridine or a milder base like sodium bicarbonate. mdpi.com The resulting 2,4,6-tribromo-3-methoxyphenyl acetate is more amenable to GC analysis, exhibiting shorter retention times and more symmetrical peaks compared to the underivatized phenol. researchgate.net

A comparative overview of underivatized and acetylated this compound for GC analysis is presented below:

| Property | Underivatized this compound | Acetylated this compound |

| Volatility | Low | High |

| Polarity | High | Moderate |

| GC Peak Shape | Often exhibits tailing | Symmetrical |

| Retention Time | Longer | Shorter |

| Detection | Standard | Enhanced |

Silylation

Silylation is another powerful derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in this compound. phenomenex.comunt.edu This method involves reacting the analyte with a silylating reagent to replace the acidic proton with a non-polar trimethylsilyl (TMS) group. phenomenex.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net The reaction is typically carried out in an aprotic solvent. The resulting TMS ether of this compound is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. phenomenex.com

The following table summarizes the key aspects of silylation for the analysis of this compound.

| Parameter | Description |

| Reagents | BSTFA, MSTFA, TMCS (catalyst) |

| Reaction | Replacement of the phenolic proton with a TMS group |

| Benefits | Increased volatility, thermal stability, and improved chromatographic performance |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

Development of Conjugates for Material Science Applications (Purely theoretical/synthetic research, not application)

The tribrominated and methoxy-substituted phenolic structure of this compound presents theoretical possibilities for its use as a monomer in the synthesis of novel polymers with potentially interesting properties. The bromine atoms can serve as reactive sites for cross-coupling reactions, while the phenol group can participate in polymerization reactions.

Theoretical Synthesis of Poly(phenylene oxide) Derivatives

Poly(p-phenylene oxide) (PPO) is a high-performance thermoplastic known for its excellent thermal stability and mechanical properties. wikipedia.org It is typically synthesized through the oxidative coupling polymerization of 2,6-disubstituted phenols. Theoretically, a derivative of this compound could be used to synthesize novel PPO-like polymers.

For instance, if the bromine atoms at the 2- and 6-positions were to be replaced with methyl groups, the resulting 2,6-dimethyl-3-methoxy-4-bromophenol could potentially undergo oxidative coupling polymerization. The presence of the methoxy and bromo substituents on the phenylene ring could influence the properties of the resulting polymer, such as its solubility, thermal behavior, and chemical resistance.

Potential Role in Conjugated Polymer Synthesis

Conjugated polymers are of significant interest for their applications in organic electronics. mdpi.com The structure of this compound could theoretically be modified to serve as a building block for such materials. Through cross-coupling reactions, such as Suzuki or Stille couplings, the bromine atoms could be replaced with unsaturated organic moieties to create a monomer that can be polymerized.

For example, reaction with a boronic acid or an organotin reagent could introduce vinyl or ethynyl groups, which could then be used in polymerization reactions to form a conjugated polymer backbone. The methoxy group and the remaining bromine atom could act as electron-donating and electron-withdrawing groups, respectively, potentially tuning the electronic properties of the resulting polymer.

A hypothetical reaction scheme for the derivatization of this compound for the synthesis of a conjugated polymer is outlined below.

| Step | Reaction | Reagents and Conditions | Resulting Intermediate/Monomer |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Brominated biaryl or styrenyl derivative |

| 2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Brominated phenylethynyl derivative |

| 3 | Polymerization | Various methods (e.g., Heck, Stille) | Conjugated polymer with substituted phenylene units |

Environmental Occurrence and Distribution Dynamics of 2,4,6 Tribromo 3 Methoxyphenol

Elucidation of Natural Biogenic Production Sources

Natural production of 2,4,6-Tribromo-3-methoxyphenol is primarily linked to marine ecosystems, where precursor compounds are synthesized by a variety of organisms and subsequently transformed.

A diverse range of marine organisms, including red, brown, and green algae, as well as sponges and polychaetes, are known to produce a variety of brominated phenols. nih.govepa.ie These organisms absorb bromide from seawater and incorporate it into phenolic compounds. The biosynthesis of these compounds is a defense mechanism against predators and pathogens. While the direct synthesis of this compound within these organisms is not extensively documented, they are significant producers of its direct precursor, 2,4,6-tribromophenol (B41969) (2,4,6-TBP).

The production of bromophenols can be substantial in certain species. For instance, the table below indicates the presence of the precursor, 2,4,6-TBP, in various marine organisms, suggesting a widespread potential for the subsequent formation of its methoxylated derivative in the marine environment.

Table 1: Occurrence of 2,4,6-Tribromophenol (Precursor) in Marine Biota

| Marine Organism | Finding |

|---|---|

| Marine Algae (general) | Known to contain simple brominated phenols. |

| Marine Benthic Animals | Produce and excrete large amounts of bromophenols. |

| Molluscs | Mean concentrations of up to 198 µg/kg dry weight. nih.gov |

| Crustaceans | Mean concentrations of up to 2360 µg/kg dry weight. nih.gov |

The transformation of 2,4,6-tribromophenol to this compound in the marine environment is facilitated by enzymatic methylation. Key enzymes involved in the initial bromination steps are bromoperoxidases and laccases, which are found in marine algae and other organisms. epa.ie These enzymes catalyze the oxidation of bromide ions, leading to the bromination of phenolic precursors.

Following the formation of 2,4,6-tribromophenol, the crucial methylation step to form the methoxy (B1213986) compound is carried out by various microorganisms in the environment. Studies have shown that bacterial strains, including those from the genera Rhodococcus and Acinetobacter, are capable of O-methylation of halogenated phenols. This process is considered a significant pathway for the environmental transformation of these compounds. This biological methylation is a detoxification mechanism for the microorganisms and contributes to the pool of methoxylated brominated phenols found in marine ecosystems.

Identification of Anthropogenic Contributions and Release Pathways

Human activities contribute significantly to the environmental load of this compound, both through direct formation and as a transformation product of other industrial chemicals.

The precursor, 2,4,6-tribromophenol, is known to be formed during certain industrial processes, particularly during the combustion of industrial and municipal waste that contains bromine. Varying levels of 2,4,6-tribromophenol have been measured in the emissions from waste treatment and disposal facilities. While direct evidence for the formation of this compound in these processes is limited, the presence of its precursor suggests a potential for its formation, especially in environments where methylation can subsequently occur.

Many commercial brominated flame retardants (BFRs) are complex molecules that can degrade into simpler, more persistent compounds in the environment. 2,4,6-tribromophenol is a known degradation product of several legacy BFRs. For example, the thermal degradation of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) and decabromodiphenyl ether (DecaBDE) can lead to the formation of 2,4,6-tribromophenol. Once formed, this precursor can undergo environmental methylation to yield this compound.

A significant anthropogenic pathway for the formation of this compound is during water treatment and disinfection processes. The use of chlorine-based disinfectants in water containing bromide ions and organic matter can lead to the formation of various brominated disinfection byproducts.

Research has shown that 2,4,6-tribromophenol is formed in wastewater effluents when bromine chloride is used as a disinfectant. Furthermore, the chlorination of water containing bromide can also lead to the production of brominated phenols. One study has specifically identified this compound as a stable transformation product resulting from the chlorination of the organic UV filter benzophenone-4. This indicates a direct pathway for the formation of this compound during advanced water treatment processes.

The table below summarizes the concentrations of the precursor, 2,4,6-tribromophenol, found in various water sources, highlighting the prevalence of this compound in environments undergoing disinfection.

Table 2: Concentration of 2,4,6-Tribromophenol (Precursor) in Water Samples

| Water Source | Concentration Range |

|---|---|

| Bromine Chloride Disinfected Effluent | 100 to 2,400 ppt |

| Untreated Effluent | 10 to 12 ppt |

| Freshwater-Cooled Power Plant Discharge | 20 to 150 ng/L |

| Canadian Potable Water (Raw) | 0.2 to 0.6 ng/L (max. 10-13 ng/L) nih.gov |

Global and Regional Environmental Compartmentalization

The global and regional distribution of this compound is influenced by its physicochemical properties, which determine its partitioning among various environmental compartments, including water, soil, sediment, and air.

The methylated form of TBP, 2,4,6-tribromoanisole (B143524) (TBA), which is structurally very similar to this compound, has been detected in the Baltic Sea. This indicates that methoxylated bromophenols can be found in marine waters. nih.gov

Concentrations of 2,4,6-Tribromophenol (TBP) in Aquatic Environments

| Matrix | Location | Concentration |

|---|---|---|

| Surface Freshwater | Not specified | Up to 0.3 µg/L |

| Seawater (near industrial outlets) | Gulf of Fos, France | Up to 580 ng/L |

| Raw Drinking Water | Canada | Up to 20 ng/L |

| Treated Drinking Water | Canada | Generally <3 ng/L, max 20 ng/L |

Direct measurements of this compound in soil and sediment are scarce. However, data for the related compound 2,4,6-tribromophenol (TBP) indicate that these matrices are significant sinks for brominated phenols. For example, estuarine sediment concentrations of TBP have been found to range up to 3,690 µg/kg dry weight. who.intnih.gov In river and marine sediments in Japan, TBP was found in nearly all samples, with concentrations ranging from 0.8 to 36 µg/kg dry weight, leading to its consideration as a ubiquitous environmental contaminant. nih.gov Given that brominated phenols tend to persist in soil and are not highly mobile, it is plausible that this compound would also accumulate in these terrestrial compartments. who.int

Concentrations of 2,4,6-Tribromophenol (TBP) in Soil and Sediment

| Matrix | Location | Concentration (dry weight) |

|---|---|---|

| Estuarine Sediment | Rhône River, France | 26 to 3,690 ng/g |

| River and Marine Sediment | Osaka, Japan | 0.8 to 36 µg/kg |

| Sediment (near power plants) | Redondo Beach, CA, USA | 0.3 to 0.8 µg/kg |

There is no specific information on the atmospheric transport of this compound. However, studies on the closely related compound 2,4,6-tribromoanisole (TBA) in the Baltic Sea have shown that it undergoes air-water exchange. acs.org The water/air fugacity ratios for TBA were found to be significantly greater than 1, ranging from 18 to 94, which indicates a net volatilization from the sea to the atmosphere. acs.org This suggests that methoxylated bromophenols like this compound could also be subject to volatilization from water bodies and subsequent atmospheric transport. The net flux of bromoanisoles from the Bothnian Bay was estimated to be significant, suggesting that this is an important environmental pathway. nih.gov

Air-Water Exchange Parameters for Bromoanisoles in the Northern Baltic Sea

| Compound | Water/Air Fugacity Ratio | Net Direction of Exchange |

|---|---|---|

| 2,4-Dibromoanisole | 3.4 to 7.6 | Net volatilization |

| 2,4,6-Tribromoanisole | 18 to 94 | Net volatilization |

Specific data on the bioaccumulation and trophic transfer of this compound are not available. However, research on other methoxylated brominated compounds, such as methoxylated polybrominated diphenyl ethers (MeO-PBDEs), in a tropical marine food web in the South China Sea, indicates a potential for these types of compounds to bioaccumulate and biomagnify. researchgate.net In this study, the trophic magnification factors (TMFs) for MeO-PBDEs varied from 1.45 to 6.17, implying trophic magnification. researchgate.net

For the parent compound, 2,4,6-tribromophenol (TBP), bioaccumulation has been observed in various marine organisms. For example, mean concentrations of TBP in the edible portions of molluscs and crustaceans have been reported up to 198 µg/kg and 2,360 µg/kg dry weight, respectively. who.int In a study in the Gulf of Fos, France, high concentrations of TBP were found in European conger, purple sea urchin, and Mediterranean mussel, with average concentrations in mussels reaching 1500-2000 ng/g lipid weight. nih.gov The predicted bioconcentration factor (BCF) for TBP is 120, indicating a potential for bioaccumulation. who.int

Concentrations of 2,4,6-Tribromophenol (TBP) in Biota

| Organism | Tissue | Location | Concentration |

|---|---|---|---|

| Molluscs | Edible portions | Not specified | Up to 198 µg/kg (dry weight) |

| Crustaceans | Edible portions | Not specified | Up to 2360 µg/kg (dry weight) |

| Marine Fish | Edible portions | Not specified | Up to 39 µg/kg (dry weight) |

| European Conger | Muscle | Gulf of Fos, France | 140-1000 ng/g (lipid weight) |

| Purple Sea Urchin | Gonads | Gulf of Fos, France | 830-880 ng/g (lipid weight) |

| Mediterranean Mussel | Whole body | Gulf of Fos, France | 1500-2000 ng/g (lipid weight) |

Environmental Fate and Transformation Pathways of 2,4,6 Tribromo 3 Methoxyphenol

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as sunlight (photochemistry), water (hydrolysis), and other chemical reactions (redox).

Photochemical Transformation under Simulated Environmental Conditions

No studies detailing the photochemical transformation of 2,4,6-Tribromo-3-methoxyphenol under simulated environmental conditions were found. Research on the closely related compound, 2,4,6-Tribromophenol (B41969) (TBP), indicates that direct photolysis by UV light can occur, with one study noting a half-life of 4.6 hours; however, this is not considered a primary degradation route as the compound tends to partition to soil and sediment where light exposure is minimal. who.int The influence of the additional methoxy (B1213986) group on the photochemical behavior of this compound has not been documented.

Hydrolytic and Redox Reactions in Aqueous Systems

There is no available information on the hydrolytic or redox-driven degradation of this compound in aqueous systems. For comparison, 2,4,6-TBP is not expected to undergo hydrolysis due to the absence of hydrolyzable functional groups. who.int The stability of the carbon-bromine and ether bonds in this compound towards hydrolysis and environmental redox reactions remains uninvestigated.

Biotic Transformation Mechanisms

Biotic transformation relies on the metabolic activity of living organisms, such as bacteria and fungi, to break down contaminants.

Microbial Degradation Pathways under Aerobic and Anaerobic Conditions

Specific microbial degradation pathways for this compound under either aerobic or anaerobic conditions have not been reported in the scientific literature. While numerous studies have isolated microorganisms capable of degrading other brominated phenols like 2,4,6-TBP, often through processes like reductive debromination, this research does not extend to the methoxylated analogue. uniba.skresearchgate.net

Enzymatic Transformation Processes (e.g., Laccase-Catalyzed Oxidation)

Kinetic Studies of Environmental Degradation Rates and Half-Lives

Consistent with the lack of research on its degradation pathways, no kinetic data, such as degradation rates or environmental half-lives, are available for this compound. For context, the atmospheric half-life of vapor-phase 2,4,6-TBP, based on reactions with hydroxyl radicals, is estimated to be between 20 and 40 days. who.int The half-life of 2,4,6-trichlorophenol (B30397) in soil has been estimated at 5 to 20 days. nih.gov However, these values are specific to different compounds and environmental compartments and cannot be extrapolated to this compound.

Identification and Characterization of Primary and Secondary Transformation Products

The environmental fate of this compound is dictated by various transformation pathways that lead to the formation of primary and secondary products. While direct studies on this specific compound are limited, the transformation processes can be inferred from research on structurally similar compounds, such as 2,4,6-Tribromophenol (TBP) and other brominated anisoles. The key transformation pathways anticipated for this compound include O-demethylation, debromination, and hydroxylation.

Primary Transformation Pathways and Products:

The initial transformation of this compound likely involves the cleavage of the methyl group from the methoxy ether linkage, a process known as O-demethylation. This reaction is a common metabolic pathway for methoxylated aromatic compounds in various environmental systems, including soil and aquatic environments, often mediated by microbial activity. The primary product of this pathway would be 2,4,6-tribromobenzene-1,3-diol .

Simultaneously, debromination, the removal of bromine atoms from the aromatic ring, is another significant primary transformation pathway. This can occur through reductive dehalogenation under anaerobic conditions or oxidative processes. The initial loss of a single bromine atom could lead to the formation of isomeric dibromo-3-methoxyphenols .

Secondary Transformation Pathways and Products:

The primary transformation products can undergo further alterations in the environment, leading to a range of secondary products. For instance, 2,4,6-tribromobenzene-1,3-diol can be further debrominated to form various dibromobenzene-1,3-diols and subsequently monobromobenzene-1,3-diols .

The primary debromination products, dibromo-3-methoxyphenols, can also undergo further debromination to yield monobromo-3-methoxyphenols . Additionally, these methoxylated intermediates could undergo O-demethylation to form the corresponding brominated benzene-1,3-diols.

Hydroxylation, the addition of a hydroxyl group to the aromatic ring, represents another potential transformation pathway, although it is often a secondary process. This can lead to the formation of various hydroxylated and debrominated methoxyphenol derivatives.

The table below summarizes the potential primary and secondary transformation products of this compound based on established environmental transformation pathways for related compounds.

Table 1: Potential Transformation Products of this compound

| Transformation Pathway | Product Type | Potential Transformation Products |

| Primary | ||

| O-Demethylation | Primary | 2,4,6-tribromobenzene-1,3-diol |

| Debromination | Primary | Dibromo-3-methoxyphenols (isomers) |

| Secondary | ||

| Debromination of Primary Products | Secondary | Dibromobenzene-1,3-diols (isomers) |

| Monobromobenzene-1,3-diols (isomers) | ||

| Monobromo-3-methoxyphenols (isomers) | ||

| O-Demethylation of Primary Debromination Products | Secondary | Dibromobenzene-1,3-diols (isomers) |

| Monobromobenzene-1,3-diols (isomers) | ||

| Hydroxylation | Secondary | Hydroxylated dibromo-3-methoxyphenols |

| Hydroxylated monobromo-3-methoxyphenols |

Characterization of Transformation Products:

The identification and characterization of these transformation products in environmental samples would typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful tool for separating and identifying these compounds and their metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after a derivatization step to increase the volatility of the polar phenolic compounds. The comparison of retention times and mass spectra with those of authentic reference standards is crucial for unambiguous identification.

Advanced Analytical Methodologies for the Detection and Quantification of 2,4,6 Tribromo 3 Methoxyphenol

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is essential for isolating 2,4,6-Tribromo-3-methoxyphenol from complex matrices, ensuring accurate quantification and identification by preventing co-elution with interfering compounds. Both Gas Chromatography (GC) and Liquid Chromatography (LC) offer viable pathways for separation, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a powerful technique for the analysis of semi-volatile compounds like brominated phenols. For optimal performance, method development for this compound would require careful optimization of several parameters. Phenolic compounds can sometimes exhibit poor peak shape due to their polar hydroxyl group; therefore, a derivatization step, such as acetylation or silylation, is often employed to increase volatility and improve chromatographic performance. nih.govresearchgate.net

Method Development Strategy:

Derivatization: To enhance thermal stability and volatility, derivatization with an agent like acetic anhydride (B1165640) (to form an acetate (B1210297) ester) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) (to form a silyl (B83357) ether) would be a critical first step. nih.gov

Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-XLB, is typically effective for separating halogenated pollutants. researchgate.net These columns provide good resolution and thermal stability.

Injection System: A splitless injection mode is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column. The injector temperature must be optimized to ensure efficient volatilization without causing thermal degradation.

Oven Temperature Program: A temperature ramp is crucial for separating analytes with different boiling points. The program would start at a lower temperature to trap the analyte at the head of the column, followed by a controlled ramp to the final temperature to elute the compound, ensuring a sharp peak shape.

Carrier Gas: Helium is commonly used as the carrier gas, with the flow rate optimized for the best separation efficiency.

Below is an interactive table showing typical GC parameters used for the analysis of the related compound 2,4,6-Tribromophenol (B41969), which would serve as a starting point for method development for this compound.

Table 1: Example GC Parameters for Analysis of Related Bromophenols

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | Agilent 8890 GC or similar | Provides precise control over temperature and gas flow. |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides good separation for semi-volatile halogenated compounds. |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Standard carrier gas offering good efficiency. |

| Oven Program | Start at 60 °C (hold 2 min), ramp 15 °C/min to 320 °C (hold 5 min) | Separates compounds based on boiling point and ensures elution. |

Liquid Chromatography (LC) Method Development and Optimization

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an excellent alternative to GC, as it often does not require derivatization. researchgate.net This is especially advantageous for analyzing thermally labile compounds.

Method Development Strategy:

Chromatographic Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for separating phenolic compounds.

Column Selection: A C18 stationary phase is the standard choice, providing effective retention and separation based on hydrophobicity. Column dimensions (length, internal diameter, and particle size) would be selected to balance resolution, analysis time, and sensitivity.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased during the run, is generally required to elute compounds with a wide range of polarities.

Mobile Phase Additives: Small amounts of additives such as formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are often included in the mobile phase. lcms.cz These additives help to control the pH and improve peak shape and ionization efficiency in the mass spectrometer source.

The interactive table below presents typical starting conditions for an LC method suitable for brominated phenols.

Table 2: Example LC Parameters for Analysis of Related Bromophenols

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC System | Shimadzu LC-20AD or similar | Delivers precise and stable mobile phase gradients. |

| Column | C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) | Standard for reversed-phase separation of phenolic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids protonation for positive ion mode MS. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical LC-MS applications. |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min | Ensures separation from polar interferences and elution of the target analyte. |

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is the definitive technique for the detection and structural confirmation of this compound due to its high sensitivity and specificity. The choice of ionization and analysis mode is critical for achieving the desired analytical goals.

Electron Ionization Mass Spectrometry (EIMS) and Electron Capture Negative Ion Mass Spectrometry (ECNI-MS)

When using GC for separation, EIMS is a common ionization technique. In EIMS, high-energy electrons (typically 70 eV) bombard the analyte, leading to ionization and extensive fragmentation. This fragmentation pattern is highly reproducible and serves as a chemical fingerprint, allowing for structural elucidation and library matching. For this compound, the EIMS spectrum would be expected to show a characteristic isotopic pattern from the three bromine atoms (a combination of ⁷⁹Br and ⁸¹Br isotopes), as well as fragment ions corresponding to losses of a methyl group (•CH₃), carbon monoxide (CO), or bromine radicals (•Br).

Electron Capture Negative Ion (ECNI) mass spectrometry is another powerful technique for use with GC, particularly for halogenated compounds. ECNI is a soft ionization technique that is highly sensitive for electrophilic molecules. It typically produces an abundant molecular anion ([M]⁻) or a deprotonated molecule ([M-H]⁻) with minimal fragmentation. This makes ECNI-MS an excellent choice for highly sensitive quantification of this compound.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of an analysis by reducing chemical noise from the sample matrix. csic.es This is particularly valuable for complex samples. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer.

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is the gold standard for quantification in trace analysis. nih.gov It ensures that the detected signal is highly specific to the target analyte. For this compound, precursor-to-product ion transitions would be established by analyzing a pure standard.

An interactive table showing hypothetical but plausible MRM transitions for this compound is shown below, based on its chemical structure.

Table 3: Plausible MS/MS Transitions for this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Use |

|---|---|---|---|

| 357.8 ([M-H]⁻) | 342.8 | Loss of methyl radical (•CH₃) | Quantification |

| 357.8 ([M-H]⁻) | 79.0 / 81.0 | Bromide ion (Br⁻) | Confirmation |

| 357.8 ([M-H]⁻) | 261.8 | Loss of Br and CH₃ | Confirmation |

Note: These transitions are illustrative and would require experimental verification. The m/z values are based on the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This capability allows for the unambiguous determination of a compound's elemental formula. lcms.cz For this compound (C₇H₅Br₃O₂), the theoretical exact mass of the neutral molecule is approximately 357.7840 Da (for the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O).

By measuring the mass with high accuracy, HRMS can confirm the identity of an unknown peak as this compound and differentiate it from other co-eluting compounds that may have the same nominal mass but a different elemental composition. This is a powerful tool for non-targeted screening and confirmation of the analyte's presence in a sample.

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate and concentrate the target analyte from the sample matrix while removing interfering substances.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to a sample, and analytes partition from the sample matrix into the coating. While highly effective, the small volume of the sorptive phase can limit recovery in ultratrace analysis. chromatographyonline.com

Stir Bar Sorptive Extraction (SBSE) represents a significant advancement over SPME, particularly for enhancing the recovery of organic compounds from aqueous samples. sigmaaldrich.com Introduced in 1999, SBSE employs a magnetic stir bar coated with a significantly larger volume of a polymer, most commonly polydimethylsiloxane (B3030410) (PDMS). sigmaaldrich.comtue.nl This larger phase volume results in a much higher extraction efficiency and, consequently, lower detection limits, often in the low nanogram-per-liter range. tue.nl

The principle of SBSE is based on the partitioning of solutes from the aqueous sample into the PDMS coating. sigmaaldrich.com The extraction process is governed by the octanol-water partitioning coefficient (Kow) of the analyte. For this compound, its brominated and phenolic structure suggests a high affinity for the nonpolar PDMS phase, making SBSE an ideal extraction method. The procedure involves placing the SBSE stir bar into the aqueous sample and stirring for a defined period (typically 30-60 minutes) to allow equilibrium to be reached. tue.nl Afterward, the stir bar is removed, dried, and the enriched analytes are desorbed, usually via thermal desorption for gas chromatography (GC) analysis. chromatographyonline.com

Interactive Table: Comparison of SPME and SBSE

| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |

| Sorbent Volume | Low (typically < 1 µL) | High (50 - 250 µL) |

| Principle | Adsorption/Absorption onto a coated fiber | Sorption into a polymer-coated stir bar |

| Sensitivity | Good | Excellent (up to 250 times more sensitive than SPME) csic.es |

| Primary Application | Volatile and semi-volatile organics in liquid or headspace | Semi-volatile and non-volatile organics in aqueous samples |

| Desorption | Thermal or Solvent | Thermal or Solvent |

In line with the principles of green chemistry, there is a growing interest in replacing conventional volatile organic compounds with environmentally benign solvents. researchgate.net Natural Deep Eutectic Solvents (NADES) have emerged as a promising alternative. NADES are formed by mixing two or more naturally occurring solid compounds, such as sugars, amino acids, organic acids, and choline (B1196258) chloride, which at a specific molar ratio become liquid. researchgate.netnih.gov

These solvents are characterized by their low toxicity, biodegradability, low vapor pressure, and high solubilizing power for a wide range of compounds, including phenolics. researchgate.net The extraction mechanism relies on the strong hydrogen-bonding interactions between the NADES components and the target analyte. mdpi.com For the extraction of phenolic compounds, NADES composed of components like choline chloride combined with organic acids (e.g., malic acid, citric acid) or polyols (e.g., glycerol) have proven highly effective. nih.govsciforum.net

The application of NADES for the extraction of this compound would involve selecting an appropriate NADES system, optimizing the water content, solid-to-liquid ratio, and extraction time and temperature. Ultrasound-assisted extraction is often employed to enhance the efficiency of the process. This green approach offers a sustainable and efficient method for isolating the compound from complex matrices.

Interactive Table: Common Components of Natural Deep Eutectic Solvents (NADES)

| Type | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Typical Molar Ratio (HBA:HBD) |

| Acid-Based | Choline Chloride | Malic Acid | 1:1 |

| Polyol-Based | Choline Chloride | Glycerol | 1:2 |

| Sugar-Based | Choline Chloride | Fructose | 1.9:1 |

| Amino Acid-Based | L-Proline | Malic Acid | 1:1 |

| Betaine-Based | Betaine | Citric Acid | 1:1 |

Method Validation, Quality Control, and Interlaboratory Comparison Studies

The reliability and accuracy of data generated from the analysis of this compound are paramount for its effective monitoring and risk assessment. To ensure the credibility of analytical results, robust method validation, stringent quality control (QC) procedures, and participation in interlaboratory comparison studies are essential. These elements collectively form a comprehensive quality assurance (QA) framework.

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the detection and quantification of this compound, validation studies would typically encompass the evaluation of several key performance characteristics. While specific data for this compound is limited, the validation parameters for analytical methods targeting brominated flame retardants and other bromophenols in various matrices, such as food and environmental samples, provide a strong framework. nih.govresearchgate.net

Key method validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally identify and quantify this compound in the presence of other potentially interfering substances. This is often demonstrated by analyzing blank samples and samples fortified with related compounds to check for interferences.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standard solutions of varying concentrations.

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of this compound is added to a blank matrix and the percentage of the added analyte that is detected is calculated. For many brominated compounds, acceptable recovery is often in the range of 70-120%. nih.govresearchgate.net

Precision (Repeatability and Reproducibility): Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Repeatability refers to the precision under the same operating conditions over a short interval of time, while reproducibility assesses the precision between different laboratories. Precision is typically expressed as the relative standard deviation (RSD), with values below 20% often being the target for methods analyzing brominated compounds at trace levels. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For brominated flame retardants, LOQs can range from picograms per gram (pg g⁻¹) to nanograms per gram (ng g⁻¹) depending on the matrix and the analytical instrumentation used. nih.govresearchgate.net

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following interactive table summarizes typical validation parameters for the analysis of brominated phenols, which would be applicable to this compound.

| Parameter | Typical Acceptance Criteria | Purpose |

| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte. | To ensure the method is measuring only the compound of interest. |

| Linearity (r²) | ≥ 0.99 | To demonstrate a proportional response of the instrument to the concentration of the analyte. |

| Accuracy/Recovery | 70-120% | To determine the systematic error of the method. |

| Precision (RSD) | ≤ 20% | To assess the random error of the method. |

| Limit of Quantification (LOQ) | Method- and matrix-dependent (typically in the pg/g to ng/g range) | To establish the lowest concentration that can be reliably measured. |

Quality Control

Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. It ensures that the method remains in a state of control and that the data generated is of consistent and known quality. epa.govcoral.org QC is an integral part of a laboratory's quality assurance program. gbrmpa.gov.auepa.gov

For the analysis of this compound, a comprehensive QC program would typically include:

Analysis of Blanks:

Method Blanks: A clean sample matrix that is carried through the entire analytical procedure to check for contamination from reagents, glassware, and the laboratory environment.

Field Blanks: A clean sample that is exposed to the sampling environment to assess potential contamination during sample collection.

Analysis of Spiked Samples:

Matrix Spikes: A sample to which a known amount of this compound is added before extraction and analysis. This is used to assess the method's performance in a specific sample matrix.

Matrix Spike Duplicates: A second spiked sample that is analyzed to assess the precision of the method.

Analysis of Certified Reference Materials (CRMs): A CRM is a material with a certified concentration of the analyte of interest. Analysis of CRMs provides an independent assessment of the accuracy of the method.

Use of Internal Standards: A known amount of a compound with similar chemical properties to this compound, but not expected to be present in the sample, is added to every sample, standard, and blank. This helps to correct for variations in extraction efficiency and instrument response.

Control Charts: These are graphical representations of QC data over time, which can be used to monitor the performance of the analytical method and identify any trends or deviations from expected performance.

The following interactive table outlines common QC samples and their purpose in the analysis of this compound.

| QC Sample | Purpose | Frequency |

| Method Blank | To assess laboratory contamination. | One per analytical batch. |

| Matrix Spike | To assess method accuracy in the sample matrix. | One per analytical batch or as required. |

| Matrix Spike Duplicate | To assess method precision in the sample matrix. | One per analytical batch or as required. |

| Certified Reference Material | To provide an independent verification of accuracy. | Periodically, as available. |

Interlaboratory Comparison Studies

Interlaboratory comparison studies, also known as proficiency testing, are a critical component of a laboratory's quality assurance program. nih.gov These studies involve the analysis of the same sample by multiple laboratories to assess their analytical performance and the comparability of their results. Participation in such studies provides an external and objective evaluation of a laboratory's capabilities.

While specific interlaboratory studies for this compound may not be commonplace, laboratories analyzing this compound would likely participate in broader proficiency testing schemes for brominated compounds or persistent organic pollutants in relevant matrices such as sediment, water, or biota.

The process of an interlaboratory comparison study typically involves:

A coordinating body prepares and distributes homogeneous and stable samples to participating laboratories.

Each laboratory analyzes the samples using their own analytical methods.

The results are submitted to the coordinating body for statistical analysis.

Each laboratory receives a performance evaluation, often in the form of a z-score, which compares their result to the consensus value from all participating laboratories.

Successful participation in these studies demonstrates a laboratory's ability to produce accurate and reliable data, which is crucial for regulatory monitoring and scientific research involving this compound.

Theoretical and Computational Chemistry Approaches for 2,4,6 Tribromo 3 Methoxyphenol

Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 2,4,6-Tribromo-3-methoxyphenol, DFT would be the method of choice for several key investigations:

Conformational Analysis: The molecule possesses a methoxy (B1213986) group and a hydroxyl group attached to the benzene (B151609) ring, which can rotate. DFT calculations could be used to perform a potential energy surface scan by systematically rotating these groups to identify the most stable conformations (i.e., the geometric arrangements with the lowest energy). This would involve optimizing the geometry of various rotamers and comparing their relative energies.

Electronic Properties: Once the most stable conformer is identified, DFT can be used to calculate a range of electronic properties. These properties are crucial for understanding the molecule's reactivity and spectroscopic characteristics.

While no specific DFT studies on this compound are available, a hypothetical data table of electronic properties that could be generated from such a study is presented below.

| Property | Hypothetical Calculated Value | Significance |

| Dipole Moment | ~2.5 Debye | Indicates the molecule's overall polarity, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -6.2 eV | The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (act as a nucleophile). |

| LUMO Energy | -1.5 eV | The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (act as an electrophile). |

| HOMO-LUMO Gap | 4.7 eV | The energy difference between the HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | C1: -0.15, C2: +0.10, ... | Provides an estimation of the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. |

| Note: The values in this table are illustrative and not based on actual published research for this compound. |

Prediction of Reaction Mechanisms and Transition States in Environmental Transformations

Understanding how this compound might transform in the environment is crucial for assessing its persistence and potential to form more toxic byproducts. Computational chemistry can be used to predict the pathways of these transformations.

This would involve:

Identifying Potential Reactions: Based on the functional groups present (hydroxyl, methoxy, aromatic ring with bromine substituents), potential environmental reactions such as oxidation, reduction, photolysis, or microbial degradation could be hypothesized.

Calculating Reaction Pathways: For a proposed reaction, computational methods can be used to map out the entire reaction pathway, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

Determining Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. A lower activation energy implies a faster reaction rate.

Currently, there are no published studies that have computationally predicted the reaction mechanisms and transition states for the environmental transformations of this compound.

Computational Modeling of Environmental Fate and Transport

Computational models are essential for predicting how a chemical will behave when released into the environment. These models use the physicochemical properties of the compound to estimate its distribution among different environmental compartments.

Estimation of Physicochemical Parameters Relevant to Environmental Partitioning (e.g., LogP, LogKow)

Physicochemical parameters are critical inputs for environmental fate models. While experimental determination is preferred, computational methods can provide reliable estimates, especially for compounds that are not well-studied.

For this compound, key parameters would include:

Octanol-Water Partition Coefficient (Log Kow or LogP): This parameter indicates the tendency of a chemical to partition between an organic phase (octanol) and an aqueous phase. A high Log Kow suggests that the compound is hydrophobic and likely to bioaccumulate in fatty tissues and sorb to organic matter in soil and sediment.

Solubility in Water: This determines the concentration of the chemical that can be dissolved in water, affecting its transport in aquatic systems.

Vapor Pressure: This indicates the tendency of a chemical to volatilize into the atmosphere.

Henry's Law Constant: This describes the partitioning of a chemical between air and water.

Although no specific computational studies on these parameters for this compound were found, various software packages could be used to predict them.

| Parameter | Predicted Value Range | Environmental Significance |

| Log Kow (LogP) | 4.0 - 5.0 | High potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | Low (mg/L range) | Limited mobility in purely aqueous systems. |

| Vapor Pressure | Low | Not likely to be a significant atmospheric pollutant. |

| Note: These are estimated ranges based on the structure of the molecule and are not from specific published research. |

Development of Multimedia Mass Balance Models for Environmental Distribution Prediction

Multimedia mass balance models are computational tools that predict the environmental distribution of a chemical. These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and use the chemical's properties and emission rates to calculate its concentration in each compartment over time.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Environmental Behavior

QSPR and QSAR models are statistical models that relate the chemical structure of a compound to its properties (QSPR) or biological activity (QSAR). These models are widely used in environmental science to predict the properties and toxicity of chemicals for which experimental data is lacking.

For this compound, QSPR models could be used to predict its physicochemical properties, such as Log Kow and water solubility, based on a set of calculated molecular descriptors. QSAR models could be employed to estimate its potential toxicity to various organisms (e.g., aquatic toxicity, carcinogenicity) by comparing its structural features to those of known toxic compounds.

A comprehensive search of the scientific literature did not reveal any specific QSPR or QSAR studies that have been developed or applied to this compound.

Spectroscopic Data Simulation and Interpretation to Aid Experimental Characterization

Theoretical and computational chemistry approaches are invaluable tools for the detailed analysis and interpretation of experimental spectroscopic data of this compound. By simulating spectra, a deeper understanding of the molecule's electronic structure and its relationship to spectroscopic features can be achieved, aiding in the unambiguous assignment of experimental results.

Density Functional Theory (DFT) is a widely employed method for the simulation of various spectroscopic properties due to its favorable balance between computational cost and accuracy. nih.govijaemr.com For this compound, DFT calculations can provide optimized molecular geometry, which is the foundational step for simulating vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. For the simulation of electronic spectra (UV-Vis), Time-Dependent DFT (TD-DFT) is the standard approach. mdpi.com

The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a commonly used hybrid functional that often provides reliable results for organic molecules. nih.govijaemr.com For a molecule containing heavy atoms like bromine, it is important to use basis sets that can adequately describe the electronic structure of these atoms. Pople-style basis sets, such as 6-311G, often augmented with polarization and diffuse functions (e.g., 6-311++G(d,p)), are a common choice. nih.govwikipedia.org For even greater accuracy, especially for heavy elements, correlation-consistent basis sets like aug-cc-pVTZ may be employed. researchgate.netechemi.com Furthermore, to mimic experimental conditions, solvent effects are often incorporated into the calculations using models like the Polarizable Continuum Model (PCM). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. google.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted. These theoretical values are then compared with experimental data to confirm the chemical structure and assign the resonances to specific atoms in the molecule. This is particularly useful for complex substitution patterns where empirical prediction rules may be less reliable.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a hypothetical DFT/B3LYP/6-311+G(d,p) level of theory in a suitable solvent model.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 7.8 | s |

| Phenolic-OH | 5.0 - 6.0 | s |

| Methoxy-OCH₃ | 3.8 - 4.1 | s |

Note: The actual chemical shifts can be influenced by solvent, concentration, and temperature.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 155 |

| C-OCH₃ | 145 - 150 |

| C-Br | 110 - 120 |

| C-H | 125 - 130 |

| Methoxy-OCH₃ | 55 - 65 |

Note: These are approximate ranges and the actual values would be determined by the specific computational model used.

Infrared (IR) Spectroscopy Simulation

The simulation of the IR spectrum of this compound involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions for the optimized geometry. dtic.mil The resulting calculated harmonic frequencies are often systematically higher than the experimental values, and thus, a scaling factor is typically applied to improve the agreement with experimental data. researchgate.net

The primary utility of a simulated IR spectrum is the detailed assignment of vibrational modes. Each calculated frequency can be animated to visualize the atomic motions, allowing for the unambiguous assignment of experimental absorption bands to specific functional group vibrations, such as O-H stretching, C-H stretching of the aromatic ring and methoxy group, C-O stretching, and C-Br stretching.

Table 3: Illustrative Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(O-H) | 3500 - 3600 | Phenolic O-H stretch |

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretch |

| ν(C-H) methoxy | 2950 - 3000 | Methoxy C-H stretch |

| ν(C=C) | 1400 - 1600 | Aromatic ring C=C stretches |

| ν(C-O) | 1200 - 1300 | C-O stretch (phenol and ether) |

| ν(C-Br) | 550 - 650 | C-Br stretches |

Note: The predicted frequencies are illustrative and would be refined through specific calculations and application of an appropriate scaling factor.

UV-Vis Spectroscopy Simulation

The electronic absorption spectrum of this compound can be simulated using TD-DFT. mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The simulation provides the wavelength of maximum absorption (λmax) and the oscillator strength for each electronic transition. mdpi.com

By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO), the nature of these transitions (e.g., π → π*) can be elucidated. nih.gov This provides insight into how the substituents (bromo and methoxy groups) influence the electronic structure and the resulting UV-Vis spectrum. The simulated spectrum can be used to interpret the experimental spectrum and understand the electronic properties of the molecule.

Table 4: Illustrative Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 280 - 295 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 230 - 245 | > 0.2 | HOMO-1 → LUMO (π → π) |

Note: The accuracy of the predicted λmax is dependent on the chosen functional, basis set, and solvent model.

常见问题

Q. How can 2,4,6-Tribromo-3-methoxyphenol be unambiguously identified in a laboratory setting?

Methodological Answer:

- Spectroscopic Identification : Use a combination of NMR (¹H and ¹³C) and mass spectrometry to confirm the molecular structure. Compare spectral data with literature values for brominated phenols. For mass spectrometry, observe the molecular ion peak at m/z corresponding to the molecular formula C₇H₅Br₃O (M⁺ = 362.8) and fragmentation patterns consistent with bromine isotopes .

- Chromatographic Purity : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Retention times should match certified reference materials (CRMs) such as TraceCERT® standards, which are validated for gas chromatography (GC) and tandem mass spectrometry (GC-MS/MS) applications .

Q. What are the recommended safety protocols for handling this compound in a laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation (H335 hazard) or skin contact (H315/H318 hazards) .

- First Aid Measures :

- Inhalation : Move to fresh air; consult a poison center if symptoms persist.

- Skin/Eye Contact : Rinse with water for 15 minutes; remove contaminated clothing.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer:

- Bromination of 3-Methoxyphenol : React 3-methoxyphenol with bromine (Br₂) in acetic acid under controlled temperature (0–5°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Quench excess Br₂ with sodium thiosulfate .

- Purification : Recrystallize the crude product from ethanol/water to achieve >98% purity. Confirm absence of residual bromine via silver nitrate test .

Advanced Research Questions

Q. How can researchers resolve discrepancies in GC-MS data for this compound analysis?

Methodological Answer:

- Column Selection : Use a low-polarity column (e.g., DB-5MS) to minimize peak tailing caused by phenolic -OH groups. Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility and peak symmetry .

- Calibration Standards : Cross-validate with CRMs traceable to NIST or ISO standards. For example, Sigma-Aldrich’s TraceCERT® CRM (2000 µg/mL in methanol) ensures accuracy in quantitative GC-MS workflows .

Q. What electronic properties govern the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Molecular Orbital Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. The methoxy group (-OCH₃) is an electron-donating group (EDG) that activates the ring at the meta position, while bromine atoms (EDG via σ-bonds but EWG via π-withdrawal) create a polarized electronic environment. Overlap population analysis (as in Mulliken’s method) can quantify bond polarity and predict regioselectivity .

- Experimental Validation : Conduct nitration or sulfonation reactions and analyze products via LC-MS to correlate computational predictions with experimental outcomes .

Q. How does the crystalline structure of this compound influence its thermal stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min under nitrogen. Observe decomposition onset temperature (T₀) and correlate with hydrogen bonding patterns (e.g., O-H∙∙∙Br interactions) inferred from X-ray crystallography.

- Comparative Studies : Benchmark against structurally similar compounds like 2,4,6-Trichlorophenol (T₀ ~246°C) to assess the impact of halogen size on lattice stability .

Q. What strategies mitigate matrix interference when quantifying this compound in environmental samples?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with activated carbon cartridges to remove humic acids. Elute with dichloromethane:methanol (9:1) .

- Internal Standards : Spike with deuterated analogs (e.g., 2,4,6-Tribromophenol-3,5-d₂) to correct for recovery losses during GC-ECD (electron capture detection) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

Methodological Answer:

- Dose-Response Curves : Re-evaluate bioassays (e.g., antimicrobial tests) using standardized OECD protocols. Test purity via HPLC-UV (>99%) to rule out confounding impurities .

- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of exposed vs. control organisms to identify pathway-specific effects (e.g., oxidative stress response) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|